Methyl (S)-2-(Boc-amino)-3-[(S)-2-oxo-3-piperidyl]propanoate
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Overview
Description
METHYL (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-((S)-2-OXOPIPERIDIN-3-YL)PROPANOATE is a complex organic compound that is often used in synthetic organic chemistry. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. The compound also contains a piperidine ring, which is a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-((S)-2-OXOPIPERIDIN-3-YL)PROPANOATE typically involves multiple steps. One common method involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The piperidine ring can be introduced through a cyclization reaction involving appropriate starting materials.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-((S)-2-OXOPIPERIDIN-3-YL)PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and acids such as hydrochloric acid for deprotection of the Boc group.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Scientific Research Applications
METHYL (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-((S)-2-OXOPIPERIDIN-3-YL)PROPANOATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of METHYL (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-((S)-2-OXOPIPERIDIN-3-YL)PROPANOATE involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group. This allows the compound to participate in various biochemical pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
METHYL (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-((S)-2-OXOPIPERIDIN-3-YL)PROPANOATE: is similar to other Boc-protected amino acids and peptides.
N-tert-Butyloxycarbonyl-L-alanine methyl ester: Another Boc-protected amino acid with similar protective properties.
N-tert-Butyloxycarbonyl-L-phenylalanine methyl ester: A Boc-protected amino acid used in peptide synthesis.
Uniqueness
What sets METHYL (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-((S)-2-OXOPIPERIDIN-3-YL)PROPANOATE apart is its specific structure, which includes a piperidine ring. This unique feature allows it to participate in specific chemical reactions and biological interactions that other Boc-protected compounds may not be able to.
Properties
Molecular Formula |
C14H24N2O5 |
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Molecular Weight |
300.35 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopiperidin-3-yl)propanoate |
InChI |
InChI=1S/C14H24N2O5/c1-14(2,3)21-13(19)16-10(12(18)20-4)8-9-6-5-7-15-11(9)17/h9-10H,5-8H2,1-4H3,(H,15,17)(H,16,19) |
InChI Key |
KTOOVWCZIOIVDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCNC1=O)C(=O)OC |
Origin of Product |
United States |
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